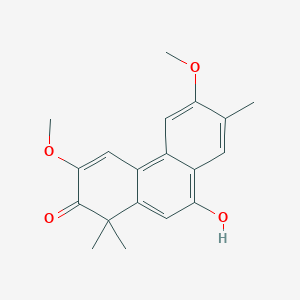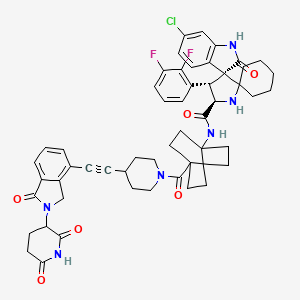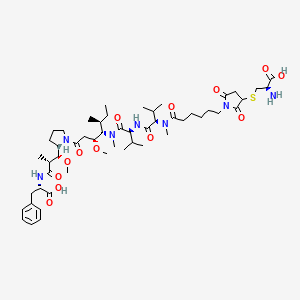
AEG-41174
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Scientific Research Applications
Role in Cancer Biology
AEG-41174, also known as Astrocyte Elevated Gene-1 (AEG-1), plays a significant role in cancer biology. It has been identified as a key contributor to the carcinogenic process in various organs, including breast and liver cancer. Elevated AEG-1 protein expression correlates with advanced stages of many cancers and poor survival rates (Sarkar et al., 2009). In breast cancer, AEG-1 expression levels are up-regulated in primary breast tumors compared to paired normal breast tissue, making it a valuable marker of breast cancer progression (Li et al., 2008).
Molecular Mechanism and Therapeutic Target
AEG-1 activates critical cell survival pathways such as the nuclear factor kappaB (NF-kappaB) and the PI3K-Akt signaling pathways. This activation plays a pivotal role in tumorigenesis, promoting cancer cell proliferation, invasion, and metastasis (Emdad et al., 2006). The multifunctional role of AEG-1 in tumor development and progression, along with its association with several signaling cascades, suggests that it might represent a potential prognostic biomarker and therapeutic target for cancer treatment (Ying et al., 2011).
Impact on Chemo-sensitivity
Studies have shown that the knockdown of AEG-1 expression in various cancer cells, like neuroblastoma and renal cancer cells, leads to a significant enhancement of chemo-sensitivity to drugs like cisplatin, doxorubicin, and 5-fluorouracil. This suggests that AEG-1 inhibition could be a new adjuvant therapy for cancers (Liu et al., 2009), (Wang et al., 2014).
Involvement in HIV-1-associated Neuroinflammation
AEG-1 has been implicated in HIV-1-associated neuroinflammation, where it modulates nuclear factor-κB signaling and represses excitatory amino acid transporter-2, contributing to neurotoxicity in the context of HIV-1 infection (Vartak-Sharma et al., 2014).
properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AEG41174; AEG 41174; AEG-41174 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)

![N-[(Z)-anthracen-9-ylmethylideneamino]-N'-(hydroxyamino)methanimidamide](/img/structure/B1192065.png)